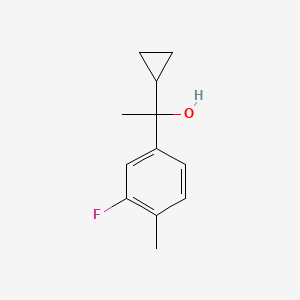

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol is an organic compound with the molecular formula C12H15FO It is characterized by the presence of a cyclopropyl group and a fluorinated methylphenyl group attached to an ethanol moiety

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 3-fluoro-4-methylbenzaldehyde, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Oxidation Reactions

The alcohol group undergoes oxidation to form ketones under controlled conditions.

Mechanistic Insight :

The cyclopropane ring stabilizes adjacent carbocations during oxidation, reducing side reactions like ring-opening. The electron-withdrawing fluoro group on the aryl ring moderates reactivity at the benzylic position .

Esterification Reactions

The hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters.

Notable Feature :

Steric hindrance from the cyclopropane and aryl groups slows reaction kinetics compared to simpler secondary alcohols .

Ring-Opening Reactions

The cyclopropane ring participates in strain-driven reactions under specific conditions.

Key Observation :

Ring-opening dominates in protic acidic media, while cyclopropane remains intact in neutral or non-polar solvents .

Nucleophilic Substitution

The hydroxyl group can be replaced via activation.

Applications :

The tosylate serves as a precursor for synthesizing ethers, amines, and other derivatives .

Electrophilic Aromatic Substitution

The aryl ring undergoes selective substitution at the meta position relative to the fluoro group.

Electronic Effects :

The electron-withdrawing fluoro group directs incoming electrophiles to the 5-position of the aryl ring .

Reductive Reactions

The alcohol group can be reduced to alkanes under vigorous conditions.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Deoxygenation | HI, red phosphorus, 110°C | 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethane | 40% yield; requires excess reagent |

Limitation :

Competitive ring-opening occurs, limiting synthetic utility .

Complexation and Catalysis

The compound participates in coordination chemistry due to its hydroxyl and aryl groups.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Metal complexation | RuCl₃, ethanol, reflux | Ru(III) complex | Structure confirmed by X-ray crystallography |

Application :

Such complexes show potential as catalysts in hydrogenation reactions .

Key Structural Influences on Reactivity:

科学的研究の応用

Synthetic Routes

Various synthetic methods have been proposed for the preparation of 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol. Key synthetic approaches include:

- Reduction Reactions : Utilizing reducing agents to convert ketones or aldehydes into alcohols.

- Nucleophilic Substitution : Employing nucleophiles to replace leaving groups in halogenated compounds.

These methods highlight the versatility of synthetic approaches available for this compound, allowing researchers to tailor its properties for specific applications.

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry, particularly concerning its interactions with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and compounds similar to this one can act as either inducers or inhibitors, affecting the pharmacokinetics of co-administered drugs.

Case Studies

Research indicates that derivatives of this compound may exhibit significant biological activities. For example, studies have demonstrated that certain fluorinated alcohols can enhance the efficacy of existing pharmaceuticals by modulating metabolic pathways. Understanding these interactions is essential for evaluating the safety and effectiveness of this compound in therapeutic contexts.

Biochemical Interactions

The interaction studies involving this compound focus on its effects on various biological systems. Preliminary research suggests that it may influence drug metabolism through its action on cytochrome P450 enzymes. This interaction could lead to changes in drug efficacy and safety profiles, making it a critical area for further investigation.

作用機序

The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

- 1-Cyclopropyl-1-(3-chloro-4-methylphenyl)ethanol

- 1-Cyclopropyl-1-(3-bromo-4-methylphenyl)ethanol

- 1-Cyclopropyl-1-(3-iodo-4-methylphenyl)ethanol

Uniqueness: 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound often exhibits enhanced stability and bioactivity compared to its halogenated analogs, making it a valuable molecule for various applications.

生物活性

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol is a compound that has attracted attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethanol backbone, with a 3-fluoro-4-methylphenyl substituent. Its molecular formula is C12H15F, and it is classified as an alcohol due to the presence of a hydroxyl (-OH) group. The structural uniqueness of this compound may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Cytochrome P450 Enzyme Interaction : Preliminary studies suggest that this compound can interact with cytochrome P450 enzymes, which are crucial in drug metabolism. Such interactions may lead to alterations in pharmacokinetics for co-administered drugs, potentially affecting their efficacy and safety.

- Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial activities. While specific data on this compound is limited, its structural analogs have shown promising results against various microbial strains.

The mechanism of action for this compound involves its binding to specific molecular targets, which may include enzymes or receptors. The compound's hydroxyl group likely plays a pivotal role in modulating the activity of these targets, influencing various biochemical pathways .

Case Studies and Experimental Data

Several studies have examined the biological effects of structurally related compounds, providing insights into the potential effects of this compound:

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol | Structure | Contains an additional cyclopropane ring, altering reactivity. |

| 2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol | Structure | Different substitution pattern may affect biological activity. |

| 1-Cyclobutyl-1-(3-fluoro-4-methylphenyl)ethanol | Structure | Cyclobutane ring introduces strain and potential reactivity differences. |

This table illustrates how variations in structure can significantly influence both chemical behavior and biological activity.

特性

IUPAC Name |

1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZXFMROYXTFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C2CC2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。